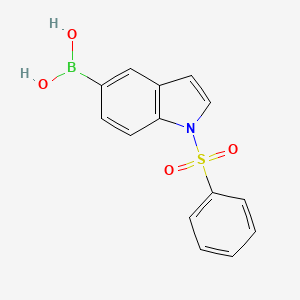

1-Phenylsulfonylindole-5-boronic acid

Description

Properties

IUPAC Name |

[1-(benzenesulfonyl)indol-5-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BNO4S/c17-15(18)12-6-7-14-11(10-12)8-9-16(14)21(19,20)13-4-2-1-3-5-13/h1-10,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWYPMYEBNWOFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)N(C=C2)S(=O)(=O)C3=CC=CC=C3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376828 | |

| Record name | [1-(Benzenesulfonyl)-1H-indol-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480438-51-5 | |

| Record name | B-[1-(Phenylsulfonyl)-1H-indol-5-yl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480438-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(Benzenesulfonyl)-1H-indol-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Phenylsulfonylindole-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-Phenylsulfonylindole-5-boronic acid in Modern Drug Discovery

This compound is a key building block in contemporary medicinal chemistry. Its indole scaffold is a privileged structure found in numerous biologically active compounds, while the phenylsulfonyl group serves as a crucial protecting and activating group. The boronic acid functionality at the 5-position allows for versatile carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of a diverse array of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the synthetic strategies, experimental protocols, and critical considerations for the preparation of this important intermediate.

Synthetic Strategy: A Multi-step Approach to this compound

The most common and efficient synthesis of this compound is a three-step process commencing with the bromination of indole. This is followed by the protection of the indole nitrogen with a phenylsulfonyl group, and finally, a palladium-catalyzed Miyaura borylation to introduce the boronic acid moiety. This strategic sequence ensures high yields and regioselectivity.

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 5-Bromoindole

The initial step involves the regioselective bromination of indole at the C5 position.

Reaction Mechanism and Key Considerations

Direct bromination of indole can lead to a mixture of products. A common strategy to achieve high regioselectivity for the 5-position involves the formation of an intermediate, such as 2-sodium sulfonate-indole, which directs the electrophilic substitution to the desired position[1][2]. Subsequent removal of the directing group furnishes 5-bromoindole.

Experimental Protocol: Synthesis of 5-Bromoindole[1]

-

Formation of 2-Sodium Sulfonate-Indole: In a suitable reaction vessel, dissolve indole (e.g., 7.2 g) in ethanol (e.g., 80 mL). Add an aqueous solution of sodium bisulfite (e.g., 52 g of a 27% solution) dropwise. Stir the reaction mixture at room temperature for approximately 18 hours. The resulting precipitate, 2-sodium sulfonate-indole, is collected by filtration, washed, and dried.

-

Acetylation: The intermediate from the previous step is then acetylated using acetic anhydride.

-

Bromination and Hydrolysis: The acetylated intermediate (e.g., 4.8 g) is dissolved in water (e.g., 44 g), and the solution is cooled to 0 °C. Bromine (e.g., 5.9 g) is added dropwise, and the reaction is stirred for 1 hour at 0 °C, followed by an additional hour at room temperature. An aqueous solution of sodium bisulfite is added to quench any remaining bromine. Finally, an aqueous solution of sodium hydroxide is added, and the mixture is refluxed for approximately 15 hours to hydrolyze the intermediates. After cooling, the product, 5-bromoindole, crystallizes and is collected by filtration, washed, and dried.

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| Indole | 117.15 | 7.2 g | 0.061 |

| Sodium Bisulfite (27% aq.) | 104.06 | 52 g | ~0.135 |

| Bromine | 159.81 | 5.9 g | 0.037 |

| Sodium Hydroxide (50% aq.) | 40.00 | 6 g | 0.075 |

Step 2: Synthesis of 5-Bromo-1-phenylsulfonylindole

The second step involves the protection of the indole nitrogen with a phenylsulfonyl group. This is a crucial step as it enhances the stability of the indole ring and modulates its reactivity for the subsequent borylation step.

Reaction Mechanism and Key Considerations

The N-phenylsulfonylation of 5-bromoindole proceeds via a nucleophilic substitution reaction[3]. A base is used to deprotonate the indole nitrogen, forming a nucleophilic indolide anion. This anion then attacks the electrophilic sulfur atom of benzenesulfonyl chloride, leading to the formation of the N-sulfonylated product. The choice of base and solvent is critical to ensure a high yield and avoid side reactions.

Experimental Protocol: Synthesis of 5-Bromo-1-phenylsulfonylindole

-

To a solution of 5-bromoindole (1.0 eq) in a suitable aprotic solvent such as anhydrous N,N-dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.

-

Add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Reagent/Solvent | Molar Mass ( g/mol ) | Equivalents |

| 5-Bromoindole | 196.04 | 1.0 |

| Sodium Hydride (60%) | 24.00 | 1.2 |

| Benzenesulfonyl Chloride | 176.62 | 1.1 |

| Anhydrous DMF | - | - |

Step 3: Synthesis of this compound via Miyaura Borylation

The final step is the conversion of the aryl bromide to a boronic acid via a palladium-catalyzed Miyaura borylation reaction. This is typically achieved by first forming the pinacol ester, which is a stable and easily purifiable intermediate, followed by hydrolysis to the final boronic acid.

Reaction Mechanism and Key Considerations

The Miyaura borylation reaction involves the palladium-catalyzed coupling of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂)[1]. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the diboron reagent, and reductive elimination to yield the aryl boronate ester and regenerate the Pd(0) catalyst. The choice of palladium catalyst, ligand, and base is crucial for the efficiency of the reaction.

Caption: Catalytic cycle of the Miyaura borylation reaction.

Experimental Protocol: Synthesis of this compound pinacol ester[4]

-

In a reaction vessel, combine 5-bromo-1-phenylsulfonylindole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (KOAc, 3.0 eq).

-

Add a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

-

Add a degassed solvent such as 1,4-dioxane.

-

Purge the reaction mixture with an inert gas (e.g., argon) and heat to 80-100 °C for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to obtain 1-(phenylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole.

Experimental Protocol: Hydrolysis to this compound[5][6]

-

Dissolve the pinacol ester (1.0 eq) in a mixture of acetone and water.

-

Add an excess of a suitable reagent for hydrolysis, such as sodium periodate or an acid like HCl.

-

Stir the reaction mixture at room temperature for several hours.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

| Reagent/Solvent | Molar Mass ( g/mol ) | Equivalents |

| 5-Bromo-1-phenylsulfonylindole | 336.21 | 1.0 |

| Bis(pinacolato)diboron | 253.94 | 1.1 |

| Potassium Acetate | 98.14 | 3.0 |

| Pd(dppf)Cl₂ | 731.70 | 0.03 |

| 1,4-Dioxane | - | - |

Characterization Data

Accurate characterization of the final product and its intermediates is essential for confirming the success of the synthesis.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |

| 5-Bromo-1-phenylsulfonylindole | 7.96 (d, J = 8.4 Hz, 1H), 7.69–7.64 (m, 4H), 7.57–7.34 (m, 6H) | 138.0, 137.9, 137.4, 136.3, 134.2, 133.1, 132.6, 130.2, 129.4, 128.8, 128.4, 128.2, 126.8, 126.6, 124.5, 122.7, 120.1, 115.2, 113.6, 111.7, 107.7 | [M+H]⁺: 336.0, 338.0 |

| This compound pinacol ester | Expected signals for the indole core, phenylsulfonyl group, and a characteristic singlet for the methyl groups of the pinacol ester around 1.3 ppm. | Expected aromatic signals and a characteristic signal for the quaternary carbons of the pinacol group around 84 ppm. | [M+H]⁺: 428.1 |

| This compound | Aromatic protons of the indole and phenylsulfonyl groups, and a broad singlet for the B(OH)₂ protons. | Aromatic carbons of the indole and phenylsulfonyl groups. | [M+H]⁺: 302.1 |

Note: The exact chemical shifts may vary depending on the solvent and instrument used.

Conclusion

The synthesis of this compound is a well-established and reliable process that provides access to a versatile building block for drug discovery. By following the detailed protocols and considering the key mechanistic aspects outlined in this guide, researchers can efficiently prepare this valuable compound for their synthetic endeavors. Careful execution of each step, along with rigorous purification and characterization, will ensure the high quality of the final product, which is paramount for its successful application in the development of novel therapeutics.

References

- CN102558017A - Method for preparing 5-bromoindole - Google P

-

Effect of Electron Withdrawing Group on Phenyl Boronic Acid for the Synthesis of Indole by Nickle Catalyst | American Journal of Medical Science and Chemical Research. (URL: [Link])

-

Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. (URL: [Link])

-

Silver-catalyzed nitration/annulation of 2-alkynylanilines for tunable synthesis of nitrated indoles and indazole-2-oxides - Supporting Information. (URL: [Link])

- CN105622481A - Process for efficient synthesis of 5-bromoindole - Google P

-

Synthesis of 5‐bromo‐indole derivatives. Reagent and conditions - ResearchGate. (URL: [Link])

-

Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction - Indian Academy of Sciences. (URL: [Link])

-

SUPPLEMENTARY INFORMATION for the article: - The Royal Society of Chemistry. (URL: [Link])

-

1-(Phenylsulfonyl)indole-5-boronic acid, pinacol ester. (URL: [Link])

-

1H and 13C NMR studies of 2-functionalized 5-(methylsulfonyl)-1-phenyl-1H-indoles. (URL: [Link])

-

Indolylboronic Acids: Preparation and Applications - PMC - NIH. (URL: [Link])

-

"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students - SciELO México. (URL: [Link])

-

A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC - NIH. (URL: [Link])

-

Electropolymerization of 5-Indolylboronic acid: Morphological, Spectroscopic, and Electrochemical Characterization with Perspective Toward Functional Applications - MDPI. (URL: [Link])

-

Discovery of 1-(phenylsulfonyl)-1H-indole-based multifunctional ligands targeting cholinesterases and 5-HT6 receptor with anti-a. (URL: [Link])

-

Boronic acid synthesis by hydrolysis - Organic Chemistry Portal. (URL: [Link])

-

1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles - arkat usa. (URL: [Link])

-

On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods | Request PDF - ResearchGate. (URL: [Link])

- CN103387530A - 5-bromoindole preparation method - Google P

-

Bibliographies: 'Indole synthesis; Palladium; Organometallics' - Grafiati. (URL: [Link])

-

Molecular Characterization and Formation of Novel Reversible Boronic Acid Complexations. (URL: [Link])

Sources

An In-depth Technical Guide to the Preparation of Indole-5-Boronic Acid Derivatives

Abstract

Indole-5-boronic acid and its derivatives are pivotal building blocks in modern medicinal chemistry and materials science. Their utility as versatile intermediates, particularly in palladium-catalyzed cross-coupling reactions, has established them as indispensable tools for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the primary synthetic strategies for accessing these valuable compounds. We will dissect the nuances of direct C-H borylation, traditional halogen-metal exchange routes, and the critical role of nitrogen-protecting groups in achieving regiochemical control. Each section is designed to offer not just a protocol, but a deeper understanding of the underlying chemical principles, empowering researchers to troubleshoot and adapt these methodologies for their specific synthetic targets.

The Strategic Importance of Indole-5-Boronic Acids in Drug Discovery

The indole nucleus is a privileged scaffold, frequently found in a vast array of natural products and pharmaceuticals.[1] Functionalization of the indole core allows for the systematic exploration of chemical space, a cornerstone of modern drug development. Indole-5-boronic acids, in particular, serve as key precursors for introducing diverse substituents onto the benzene ring of the indole system. This capability is crucial for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds.[2][3]

The primary application of indole-5-boronic acids is in the Suzuki-Miyaura cross-coupling reaction.[1][4] This Nobel Prize-winning transformation provides a robust and high-yielding method for the formation of carbon-carbon bonds.[1] The low toxicity, high stability, and ready availability of boronic acids make them ideal coupling partners.[5][6] By leveraging the Suzuki-Miyaura reaction, medicinal chemists can efficiently construct libraries of novel indole-based compounds for biological screening.[7]

Synthetic Pathways to Indole-5-Boronic Acid Derivatives

The preparation of indole-5-boronic acids can be broadly categorized into two main approaches: functionalization of a pre-formed indole core and construction of the indole ring with the boronic acid moiety already incorporated. This guide will focus on the former, as it is the more common and versatile strategy.

Direct C-H Borylation: The Modern Approach

Direct C-H activation and borylation has emerged as the most elegant and atom-economical method for synthesizing arylboronic acids.[8] This approach avoids the need for pre-functionalized starting materials, such as haloindoles, thereby shortening synthetic sequences and reducing waste. Transition-metal catalysis, particularly with iridium-based systems, is at the forefront of this methodology.[9]

The Challenge of Regioselectivity: The indole scaffold presents a significant challenge in terms of regioselectivity, with multiple C-H bonds susceptible to activation.[10] The pyrrolic C3 position is often the most electronically favored site for electrophilic attack.[11] However, through careful selection of catalysts, ligands, and directing groups, borylation can be selectively guided to the C5 position.

Mechanism of Iridium-Catalyzed C-H Borylation: The catalytic cycle for iridium-catalyzed C-H borylation is a well-studied process. It generally proceeds through the following key steps:

-

Oxidative addition of the borylating agent (e.g., bis(pinacolato)diboron, B₂pin₂) to the iridium center.

-

Coordination of the indole substrate to the iridium complex.

-

C-H bond activation via a concerted metalation-deprotonation (CMD) pathway.

-

Reductive elimination to furnish the borylated indole and regenerate the active catalyst.

Figure 1: A simplified representation of the iridium-catalyzed C-H borylation cycle.

Experimental Protocol: Iridium-Catalyzed C5-Borylation of N-Protected Indole

This protocol is a representative example and may require optimization for specific substrates.

| Step | Procedure | Rationale |

| 1 | To an oven-dried Schlenk flask, add the N-protected indole (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), and [Ir(cod)OMe]₂ (0.025 mmol). | The use of an inert atmosphere is crucial to prevent the deactivation of the iridium catalyst. |

| 2 | Add dtbpy (di-tert-butyl bipyridine) ligand (0.05 mmol). | The ligand plays a critical role in controlling the reactivity and selectivity of the catalyst. |

| 3 | Evacuate and backfill the flask with argon three times. | Ensures the removal of oxygen and moisture. |

| 4 | Add anhydrous tetrahydrofuran (THF) (5 mL) via syringe. | Anhydrous solvent is essential to prevent quenching of the active species. |

| 5 | Stir the reaction mixture at 80 °C for 16-24 hours. | Elevated temperature is typically required to drive the reaction to completion. |

| 6 | Monitor the reaction progress by TLC or GC-MS. | Allows for the determination of the optimal reaction time. |

| 7 | Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. | Removes the solvent prior to purification. |

| 8 | Purify the crude product by column chromatography on silica gel. | See Section 4 for detailed purification strategies. |

Halogen-Metal Exchange: The Traditional Route

Prior to the advent of direct C-H borylation, the most common method for preparing indole-5-boronic acids involved a halogen-metal exchange reaction starting from 5-bromoindole.

The Underlying Principle: This method relies on the generation of a highly nucleophilic organometallic intermediate (an indolyl-lithium or indolyl-magnesium species) which then reacts with an electrophilic boron source, typically a trialkyl borate.

Workflow for Halogen-Metal Exchange:

Figure 2: General workflow for the preparation of indole-5-boronic acid via halogen-metal exchange.

Experimental Protocol: Synthesis from 5-Bromoindole

| Step | Procedure | Rationale |

| 1 | Dissolve N-protected 5-bromoindole (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried flask under argon. | Strict anhydrous and inert conditions are paramount for the success of this reaction. |

| 2 | Cool the solution to -78 °C using a dry ice/acetone bath. | Low temperature is required to prevent side reactions and ensure the stability of the organolithium intermediate. |

| 3 | Slowly add n-butyllithium (1.1 mmol, solution in hexanes) dropwise. | The formation of the indolyl-lithium species is rapid at this temperature. |

| 4 | Stir the mixture at -78 °C for 1 hour. | Ensures complete halogen-metal exchange. |

| 5 | Add triisopropyl borate (1.5 mmol) dropwise at -78 °C. | The borate ester acts as the electrophilic boron source. |

| 6 | Allow the reaction to warm slowly to room temperature and stir overnight. | Allows the reaction to go to completion. |

| 7 | Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. | Safely neutralizes any remaining organolithium species. |

| 8 | Acidify the mixture with 1 M HCl to pH ~2. | Hydrolyzes the borate ester to the desired boronic acid. |

| 9 | Extract the product with ethyl acetate (3 x 20 mL). | Transfers the product to the organic phase. |

| 10 | Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. | Removes residual water and prepares the crude product for purification. |

| 11 | Purify the crude product. | See Section 4 for purification details. |

The Critical Role of Nitrogen-Protecting Groups

The indole nitrogen is nucleophilic and its N-H proton is acidic. In many synthetic transformations, it is necessary to protect this position to prevent unwanted side reactions and to modulate the electronic properties of the indole ring.[12][13] The choice of protecting group can have a profound impact on the regioselectivity and yield of the borylation reaction.[14]

| Protecting Group | Abbreviation | Key Features & Considerations |

| tert-Butoxycarbonyl | Boc | Easily introduced and removed under mild acidic conditions. Can be cleaved during some reactions.[13] |

| Phenylsulfonyl | PhSO₂ | A robust, electron-withdrawing group. Cleavage requires harsher conditions.[13] |

| Tosyl | Ts | Similar to phenylsulfonyl, providing good stability. |

| [2-(trimethylsilyl)ethoxy]methyl | SEM | Removed under fluoride-mediated conditions, offering orthogonal deprotection strategies.[15][16] |

Causality Behind Protecting Group Selection:

-

Electron-withdrawing groups (e.g., Boc, PhSO₂, Ts) decrease the electron density of the pyrrole ring, making the benzenoid ring more susceptible to electrophilic borylation.[13]

-

Steric hindrance from a bulky N-protecting group can also influence the regioselectivity of the borylation reaction by sterically blocking certain positions.

-

Directing effects: Some protecting groups can act as directing groups, guiding the borylation to a specific position through coordination with the metal catalyst.

Purification of Indole-5-Boronic Acids: A Practical Guide

The purification of boronic acids can be challenging due to their amphiphilic nature and tendency to form trimers (boroxines) upon dehydration.[17][18]

Common Purification Techniques:

-

Recrystallization: Effective for solid products with suitable solubility profiles.[17][19] Hot water or ethanol can be effective solvents for some aryl boronic acids.[19][20]

-

Column Chromatography: Neutral alumina or silica gel can be employed.[17][20] Care must be taken as some boronic acids can be unstable on silica gel.[18]

-

Acid-Base Extraction: Boronic acids are weakly acidic and can be converted to their corresponding water-soluble boronate salts by treatment with a base.[20][21] This allows for their separation from non-acidic impurities.

-

Diethanolamine Adduct Formation: Boronic acids can react with diethanolamine to form stable, crystalline adducts, which can be easily purified and then hydrolyzed to release the pure boronic acid.[18][19]

Downstream Applications: The Suzuki-Miyaura Cross-Coupling

Once prepared, indole-5-boronic acids are readily employed in Suzuki-Miyaura cross-coupling reactions to forge new C-C bonds. This reaction is a cornerstone of modern synthetic chemistry.[1]

The Suzuki-Miyaura Catalytic Cycle:

Figure 3: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

General Protocol for Suzuki-Miyaura Coupling

| Step | Procedure |

| 1 | To a flask, add indole-5-boronic acid (1.0 mmol), the aryl halide coupling partner (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol). |

| 2 | Add a solvent mixture, typically dioxane/water or toluene/ethanol/water. |

| 3 | Degas the mixture by bubbling with argon for 15-20 minutes. |

| 4 | Heat the reaction mixture at 80-100 °C until completion (monitor by TLC or LC-MS). |

| 5 | Cool to room temperature, dilute with water, and extract with an organic solvent. |

| 6 | Wash, dry, and concentrate the organic phase. |

| 7 | Purify the product by column chromatography or recrystallization. |

Conclusion

The preparation of indole-5-boronic acid derivatives is a critical capability for researchers in drug discovery and materials science. While traditional methods based on halogen-metal exchange remain viable, modern transition-metal-catalyzed C-H borylation offers a more efficient and elegant route. A thorough understanding of the reaction mechanisms, the strategic use of protecting groups, and robust purification techniques are essential for success. This guide provides a foundational framework to empower scientists in the synthesis and application of these invaluable chemical tools.

References

-

A New Protecting-Group Strategy for Indoles. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Computational Design of Ligands for the Ir-Catalyzed C5-Borylation of Indoles through Tuning Dispersion Interactions. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]

-

Cubinak, M., Edlova, T., Polak, P., & Tobrman, T. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3523. [Link]

-

Recent Advances on Regioselective C−H Borylation of Indoles. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Molecular-editing reaction expands indoles with nitrogen. (2022). C&EN Global Enterprise, 100(41). [Link]

-

Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 48(17), 2891–2895. [Link]

-

Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link] moiety-Muchowski-Solas/35798991444153b677a296231c6a267566271c69

-

Indolylboronic Acids: Preparation and Applications. (2019). PubMed. [Link]

-

What's the best way to protect the NH group in Heterocyclic Compounds? (2012). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Regioselective C5-H Direct Iodination of Indoles. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Metal-free C–H Borylation and Hydroboration of Indoles. (2023). ACS Omega. [Link]

-

Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]

-

Borylation Directed Borylation of Indoles Using Pyrazabole Electrophiles: A One‐Pot Route to C7‐Borylated‐Indolines. (2021). Angewandte Chemie International Edition, 60(38), 20836-20841. [Link]

-

indole-5-boronic acid. (n.d.). Chembase. Retrieved January 18, 2026, from [Link]

-

Indolylboronic Acids: Preparation and Applications. (2019). National Genomics Data Center. [Link]

-

Indole-Boronic Acid Coupling Development. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Electropolymerization of 5-Indolylboronic Acid: Morphological, Spectroscopic, and Electrochemical Characterization with Perspective Toward Functional Applications. (2023). MDPI. [Link]

-

(PDF) Indolylboronic Acids: Preparation and Applications. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. (2012). Journal of Chemical Sciences, 124(1), 203-209. [Link]

-

Bell, M. L., & Lo, J. C. (2011). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry, 76(20), 8320–8331. [Link]

-

How to purify boronic acids/boronate esters? (2016). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Challenging purification of organoboronic acids. (n.d.). Chemistry Stack Exchange. Retrieved January 18, 2026, from [Link]

- Process for purification of boronic acid and its derivatives. (n.d.). Google Patents.

-

Purification of boronic acids? (2017). Reddit. Retrieved January 18, 2026, from [Link]

-

Design and discovery of boronic acid drugs. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). MDPI. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). Molecules, 27(11), 3548. [Link]

Sources

- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indolylboronic Acids: Preparation and Applications. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Computational Design of Ligands for the Ir-Catalyzed C5-Borylation of Indoles through Tuning Dispersion Interactions. | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. reddit.com [reddit.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

An In-Depth Technical Guide to 1-Phenylsulfonylindole-5-boronic Acid: Properties, Reactivity, and Applications in Modern Drug Discovery

This guide provides an in-depth exploration of 1-Phenylsulfonylindole-5-boronic acid, a key building block in medicinal chemistry. We will move beyond simple data recitation to offer field-proven insights into its chemical properties, reactivity, and strategic applications, particularly for researchers, scientists, and drug development professionals. The focus is on the causality behind experimental choices and the establishment of robust, self-validating protocols.

Core Molecular Profile and Physicochemical Properties

This compound is an organoboron compound featuring a core indole scaffold.[1] The nitrogen atom of the indole is protected by a phenylsulfonyl group, which serves to modulate the electronic properties of the indole ring system and provides stability. The boronic acid moiety at the 5-position is the primary reactive handle, making this molecule an invaluable reagent for carbon-carbon bond formation.[2]

The phenylsulfonyl group is a strong electron-withdrawing group. This has a significant impact on the reactivity of the indole ring, deactivating it towards certain electrophilic substitutions while influencing the acidity of the N-H proton in the unprotected parent indole. Its presence is critical for stability and for directing reactivity in subsequent synthetic steps. Boronic acids, in general, are mild Lewis acids and are valued for their stability, low toxicity, and versatile reactivity.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂BNO₄S | [1][5] |

| Molecular Weight | 301.13 g/mol | [2][6] |

| CAS Number | 480438-51-5 | [5] |

| Appearance | White to off-white powder/solid | [4] |

| Purity | Typically ≥95% | [5][7] |

| Solubility | Soluble in polar organic solvents like DMSO, DMF, and alcohols. Poorly soluble in nonpolar solvents. | [4] |

| Storage Conditions | 2-8°C, under inert gas, sealed from moisture.[2] |

Expert Insight: Storage and Handling

The recommended storage condition of 2-8°C under an inert atmosphere is not merely a suggestion but a critical requirement for maintaining the compound's integrity.[2] Boronic acids are susceptible to dehydration, which leads to the formation of a trimeric anhydride known as a boroxine.[8] This process is reversible but can complicate stoichiometry in reactions. Storing the compound cold and under an inert gas (like argon or nitrogen) minimizes both thermal degradation and this dehydration pathway, ensuring reproducible results in sensitive catalytic reactions.

Synthesis and Reactivity: The Suzuki-Miyaura Cross-Coupling Nexus

The primary utility of this compound lies in its function as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][9] This reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, forming the biaryl cores common in many pharmaceutical agents.[10][11]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide (R¹-X).

-

Transmetalation : The organic group (R²) is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid with a base, which forms a more nucleophilic "ate" complex.[11] This is often the rate-determining step.

-

Reductive Elimination : The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating framework for coupling this compound with a generic aryl bromide.

Core Principle & Causality

The choice of catalyst, ligand, base, and solvent is interdependent and crucial for success.

-

Catalyst/Ligand : A palladium(II) precatalyst like Pd(OAc)₂ is often used, which is reduced in situ to the active Pd(0) species. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) stabilize the palladium center and promote the oxidative addition and reductive elimination steps.[12]

-

Base : A base like K₃PO₄ or K₂CO₃ is essential for activating the boronic acid to form the boronate "ate" complex, which is necessary for the transmetalation step.[11][12] The choice of base can influence reaction rate and prevent side reactions like protodeboronation.

-

Solvent : A mixture of an organic solvent (like dioxane or DMF) and water is common. The organic solvent solubilizes the organic reagents, while water helps to dissolve the inorganic base.

Step-by-Step Methodology

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

-

Reagent Preparation & Vessel Setup :

-

To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 equivalents).

-

Add the aryl bromide partner (1.0 equivalent).

-

Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

-

Add the base (e.g., K₃PO₄, 2.0-3.0 equivalents).

-

Self-Validation Check: Ensure the base is finely powdered and dry. Clumps can lead to poor solubility and inconsistent reaction kinetics.

-

-

Solvent Addition & Degassing :

-

Add the degassed solvent system (e.g., dioxane and water, typically in a 4:1 to 10:1 ratio). The concentration is typically 0.1-0.5 M with respect to the limiting reagent.

-

Seal the vessel and degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by using three freeze-pump-thaw cycles.

-

Expert Insight: Proper degassing is non-negotiable. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive and halting the catalytic cycle.

-

-

Reaction Execution :

-

Place the sealed vessel in a preheated oil bath or heating block (typically 80-110 °C).

-

Stir the reaction vigorously for the prescribed time (2-24 hours).

-

Trustworthiness: Monitor the reaction progress by TLC or LC-MS at set intervals (e.g., 2h, 6h, 12h). This provides real-time data on the consumption of starting materials and formation of the product, preventing unnecessary heating that could lead to byproduct formation.

-

-

Workup and Extraction :

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification and Analysis :

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[13]

-

Applications in Drug Discovery and Medicinal Chemistry

This compound is not just a reagent; it is a strategic building block for creating high-value pharmaceutical intermediates.[2]

-

Scaffold for Biologically Active Molecules : The indole nucleus is a privileged scaffold found in numerous natural products and approved drugs. By using this boronic acid, medicinal chemists can rapidly synthesize libraries of substituted indoles for structure-activity relationship (SAR) studies.[2] These efforts often target kinases, G-protein coupled receptors, and other proteins implicated in diseases like cancer.[14][15]

-

Protein Degrader Building Blocks : This compound is explicitly listed as a building block for protein degraders, such as PROTACs (Proteolysis Targeting Chimeras).[5] PROTACs are bifunctional molecules that induce the degradation of a target protein. This boronic acid can be used to synthesize the part of the molecule that binds to the protein of interest.

-

Modulation of Physicochemical Properties : The phenylsulfonyl group, while acting as a protecting group, also significantly alters the electronic and lipophilic character of the final molecule. This can be strategically used to improve properties like metabolic stability, cell permeability, and target engagement.

Caption: Logical flow from the starting reagent to drug discovery applications.

Safety and Hazard Information

As with any laboratory chemical, proper handling is essential. According to available safety data, this compound presents the following hazards:

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H335 : May cause respiratory irritation.[7]

Precautionary Measures :

-

P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

-

P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16] In case of skin contact, wash immediately with plenty of soap and water.[16]

References

-

This compound | C14H12BNO4S | CID 2763234 - PubChem. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

(1-(Phenylsulfonyl)-1H-indol-5-yl)boronic acid. (n.d.). MySkinRecipes. Retrieved January 18, 2026, from [Link]

-

This compound, min 95%, 1 gram. (n.d.). LabAlley. Retrieved January 18, 2026, from [Link]

-

Supporting Information - Wiley-VCH. (n.d.). Wiley Online Library. Retrieved January 18, 2026, from [Link]

-

Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (n.d.). University of Regensburg. Retrieved January 18, 2026, from [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022, November 1). ACS Publications. Retrieved January 18, 2026, from [Link]

-

Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. MDPI. Retrieved January 18, 2026, from [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Phenylboronic acid. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

-

The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. (n.d.). Pharmaffiliates. Retrieved January 18, 2026, from [Link]

-

Chatterjee, S., Anslyn, E. V., & Bandyopadhyay, A. (2021). Boronic acid based dynamic click chemistry: recent advances and emergent applications. Chemical Science, 12(5), 1575-1593. Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

(Top) The equilibriums involved when mixing phenylboronic acid 1 with... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

Safety Data Sheet: Phenyl boronic acid-d5. (n.d.). Chemdox. Retrieved January 18, 2026, from [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules. (n.d.). ChemRxiv. Retrieved January 18, 2026, from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

Sources

- 1. This compound | C14H12BNO4S | CID 2763234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1-(Phenylsulfonyl)-1H-indol-5-yl)boronic acid [myskinrecipes.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. calpaclab.com [calpaclab.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. labsolu.ca [labsolu.ca]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. application.wiley-vch.de [application.wiley-vch.de]

- 14. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 15. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

1-Phenylsulfonylindole-5-boronic acid: A Guide to Stability and Storage

An In-Depth Technical Guide for Researchers

Introduction

1-Phenylsulfonylindole-5-boronic acid is a pivotal reagent in modern synthetic and medicinal chemistry. Its molecular structure, featuring an indole core, a phenylsulfonyl group, and a boronic acid moiety, makes it an exceptionally valuable building block.[1][2] Primarily, it serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex, biologically active indole derivatives.[1][3] These derivatives are integral to drug discovery programs, with applications in developing novel compounds with potential anti-inflammatory, anti-tumor, or CNS-modulating activities.[1][4]

However, the utility of this compound is intrinsically linked to its chemical integrity. Like many organoboron reagents, this compound is susceptible to degradation, which can compromise experimental reproducibility, yield, and purity. This guide provides a comprehensive overview of the factors governing its stability, detailed protocols for optimal storage and handling, and insights into assessing its purity, ensuring researchers can leverage its full synthetic potential with confidence.

The Chemical Nature of Boronic Acids: Foundational Stability Concerns

To understand the specific stability profile of this compound, one must first appreciate the inherent reactivity of the boronic acid functional group. Boronic acids (R-B(OH)₂) are organoboranes that function as mild Lewis acids due to the electron-deficient, sp²-hybridized boron atom.[4][5] This electronic nature is the root of both their synthetic utility and their instability. Several key degradation pathways are common to this class of compounds.

Principal Degradation Pathways

-

Protodeboronation: This is a prevalent degradation route where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. The reaction is particularly facilitated in aqueous or protic media and its rate is highly influenced by pH and the electronic properties of the aryl substituent.[6]

-

Oxidation: The boron center is susceptible to oxidative degradation, especially in the presence of atmospheric oxygen or other reactive oxygen species.[6][7] This process can convert the boronic acid into the corresponding alcohol (a phenol in this case), an irreversible transformation that renders the reagent inactive for cross-coupling.[8] In biological contexts, the oxidative instability of some boronic acids can be comparable to that of thiols.[8][9]

-

Boroxine Formation: In the solid state or under anhydrous conditions, boronic acids have a strong tendency to undergo intermolecular dehydration. Three molecules can condense to form a stable, six-membered cyclic anhydride known as a boroxine.[6][10] While this process is often reversible upon exposure to water, it complicates accurate weighing and stoichiometry, as the molecular weight changes upon dehydration.[4][6]

Caption: Key degradation pathways for boronic acids.

Factors Governing the Stability of this compound

The stability of this compound is not absolute and is critically dependent on its immediate environment. Researchers must meticulously control several factors to preserve its chemical integrity from the moment of receipt to its use in a reaction.

| Factor | Impact on Stability | Rationale & Causality |

| Temperature | High | Elevated temperatures accelerate the rates of all degradation reactions, including oxidation and dehydration (boroxine formation).[7][11][12] |

| Moisture | High | As a hygroscopic compound, it readily absorbs atmospheric water.[11][13] This moisture can directly facilitate hydrolytic C-B bond cleavage (protodeboronation) and leads to physical degradation such as caking, which complicates handling.[11][13][14] |

| Atmosphere | High | Exposure to atmospheric oxygen is a primary driver of irreversible oxidative degradation, converting the boronic acid to its corresponding phenol.[7] |

| Light | Moderate | While not as critical as moisture or oxygen, prolonged exposure to UV or high-intensity light can provide the energy to initiate photochemical degradation pathways.[7][14][15] |

Protocols for Optimal Storage and Handling

Adherence to rigorous storage and handling protocols is non-negotiable for maintaining the quality of this compound. The following recommendations are based on the chemical principles outlined above and represent best practices in the field.

Recommended Storage Conditions

For maximal shelf-life, the compound must be stored under controlled conditions that mitigate all major degradation factors.

| Parameter | Recommended Condition | Justification |

| Temperature | 2–8°C | Refrigeration significantly slows kinetic degradation processes. This specific range is often recommended by suppliers.[1] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere displaces oxygen, providing the most effective protection against oxidative degradation.[1] |

| Humidity | Dry / Anhydrous | Must be protected from moisture to prevent hydrolysis and physical caking. The use of desiccants is a secondary measure; primary protection comes from a tightly sealed container.[11][15] |

| Light | In the Dark | Storage in an opaque container or within a dark refrigerator prevents light-induced degradation.[15] |

| Container | Tightly Sealed, Airtight Vial | A high-integrity seal is critical to maintain the inert and dry internal atmosphere.[11][15] Glass is a preferred, non-reactive material.[11] |

Experimental Protocol: Safe Handling Workflow

Proper handling during experimental use is just as critical as long-term storage. The goal is to minimize the compound's exposure to the ambient laboratory environment.

Caption: A self-validating workflow for handling sensitive boronic acids.

Step-by-Step Methodology:

-

Temperature Equilibration: Before opening, allow the sealed container to warm to ambient laboratory temperature. This crucial step prevents atmospheric moisture from condensing onto the cold, solid compound.

-

Inert Environment Transfer: Whenever possible, handle the solid inside a glovebox filled with nitrogen or argon. If a glovebox is unavailable, perform the transfer quickly in a fume hood with an inert gas stream directed over the vial opening.

-

Dispensing: Use only clean, dry spatulas and weighing vessels. Minimize the time the primary container is open to the atmosphere.

-

Inert Gas Purge: After taking the desired amount, flush the headspace of the container with a gentle stream of nitrogen or argon to displace any air that may have entered.

-

Secure Sealing: Immediately and tightly seal the container cap, ensuring the liner creates an airtight seal. Parafilm can be used as an additional external seal for long-term storage.

-

Proper Return: Promptly return the sealed container to its designated 2–8°C storage location.

Assessing Compound Integrity: Analytical Considerations

Verifying the purity of this compound, both upon receipt and after prolonged storage, is essential for reliable chemistry. However, the analysis of boronic acids presents unique challenges.

-

Challenges with Standard HPLC: Conventional reversed-phase HPLC methods can be problematic. The aqueous mobile phases and active silanol groups on the stationary phase can induce on-column hydrolysis or degradation, leading to inaccurate purity assessments.[16][17] What appears as an impurity may, in fact, be an artifact of the analytical method itself.

-

Advanced Analytical Techniques: To overcome these issues, more specialized methods are required for accurate quantitation.

-

Non-Aqueous Capillary Electrophoresis (NACE): This technique avoids water, preventing hydrolysis during analysis and providing a more accurate profile of the compound's integrity.[16]

-

Supercritical Fluid Chromatography (SFC-MS): Modern SFC-MS methods have been developed for the sensitive and accurate analysis of unstable boronate esters and their corresponding acids without causing degradation.[18]

-

For routine checks where advanced techniques are unavailable, NMR spectroscopy (¹H and ¹¹B) can be a valuable tool. The presence of boroxine can be inferred from changes in the spectra, and the appearance of signals corresponding to the protodeboronated indole core would indicate significant degradation.

Conclusion

This compound is a powerful tool for chemical innovation. Its stability, however, is finite and highly dependent on meticulous storage and handling. By understanding its intrinsic chemical vulnerabilities—protodeboronation, oxidation, and boroxine formation—and implementing the rigorous protocols detailed in this guide, researchers can ensure its integrity. Storing the compound at 2–8°C under a dry, inert atmosphere and minimizing its exposure to air and moisture during handling are the cornerstones of preserving its reactivity. These practices will lead to more reliable, reproducible, and successful synthetic outcomes, ultimately accelerating the pace of research and drug development.

References

-

How to Store Boric Acid | Lab Alley. (URL: [Link])

-

What are the storage conditions for Boric acid - 10B? - Blog - Yuanli Bio. (URL: [Link])

-

Borate handling and storage - borax.com. (URL: [Link])

-

Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities | Organic Process Research & Development - ACS Publications. (URL: [Link])

-

(1-(Phenylsulfonyl)-1H-indol-5-yl)boronic acid - MySkinRecipes. (URL: [Link])

-

Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed. (URL: [Link])

-

Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (URL: [Link])

-

Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters. (URL: [Link])

-

Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC - ResearchGate. (URL: [Link])

-

A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates | Journal of the American Chemical Society. (URL: [Link])

-

This compound | C14H12BNO4S | CID 2763234 - PubChem - NIH. (URL: [Link])

-

Drug Stability. (URL: [Link])

-

Factors affecting stability of drugs | PPTX - Slideshare. (URL: [Link])

-

Boronic acid with high oxidative stability and utility in biological contexts - PubMed - NIH. (URL: [Link])

-

Handling and Storing Chemicals - Lab Manager. (URL: [Link])

-

Boronic acid with high oxidative stability and utility in biological contexts - PMC - NIH. (URL: [Link])

-

Various Factor Affecting Stability of Formulation | PDF | Freeze Drying | Chemical Reactions. (URL: [Link])

-

THE PCCA BLOG | Factors That Affect the Stability of Compounded Medications. (URL: [Link])

-

Factors Affecting Stability - Gyan Sanchay. (URL: [Link])

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (URL: [Link])

-

Guidance on Safe Storage of Chemicals in Laboratories. (URL: [Link])

-

University of Washington STANDARD OPERATING PROCEDURES Department of Chemistry FOR HAZARDOUS CHEMICALS ACIDS. (URL: [Link])

-

chemical handling and storage section 6 - University of Toronto Scarborough. (URL: [Link])

-

Boronic acid - Wikipedia. (URL: [Link])

-

Stability of Boronic Esters to Hydrolysis: A Comparative Study - ResearchGate. (URL: [Link])

-

1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. (URL: [Link])

Sources

- 1. (1-(Phenylsulfonyl)-1H-indol-5-yl)boronic acid [myskinrecipes.com]

- 2. This compound | C14H12BNO4S | CID 2763234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic acid - Wikipedia [en.wikipedia.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. benchchem.com [benchchem.com]

- 7. philadelphia.edu.jo [philadelphia.edu.jo]

- 8. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 硼酸及其衍生物 [sigmaaldrich.com]

- 11. laballey.com [laballey.com]

- 12. scribd.com [scribd.com]

- 13. borax.com [borax.com]

- 14. THE PCCA BLOG | Potential Options for Migraine Patients [pccarx.com]

- 15. zzylchem.com [zzylchem.com]

- 16. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to GSK1070916 (CAS No. 480438-51-5): A Potent and Selective Aurora B/C Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK1070916 is a highly potent and selective, ATP-competitive small molecule inhibitor of Aurora B and Aurora C kinases.[1][2][3] This azaindole-based compound has demonstrated significant antitumor activity across a broad range of cancer cell lines and in preclinical xenograft models.[1][3] Its mechanism of action involves the disruption of critical mitotic processes, leading to polyploidy and eventual apoptosis in proliferating cancer cells.[1] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, biological activity, and key experimental protocols related to GSK1070916, serving as a vital resource for researchers in oncology and drug development.

Chemical and Physical Properties

GSK1070916, also known as GSK-1070916A, is a synthetic organic compound with the chemical name 3-{4-[4-(2-{3-[(Dimethylamino)methyl]phenyl}-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl]phenyl}-1,1-dimethylurea.[4][5]

| Property | Value | Source |

| CAS Number | 480438-51-5 | N/A |

| Molecular Formula | C30H33N7O | [4] |

| Molecular Weight | 507.63 g/mol | [4][5] |

| Appearance | Yellow to off-white powder | [5] |

| Solubility | Soluble in DMSO (93 mg/mL) and Ethanol (8 mg/mL). Insoluble in water. | [5] |

| Storage | Store at -20°C | [5] |

Mechanism of Action: Targeting Mitotic Regulation

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play pivotal roles in the regulation of mitosis.[1][6] Overexpression of these kinases is frequently observed in various human tumors, making them attractive targets for cancer therapy.[1][7] GSK1070916 is a reversible and ATP-competitive inhibitor that exhibits high selectivity for Aurora B and Aurora C kinases over Aurora A.[3][6][8]

The inhibition of Aurora B and C by GSK1070916 disrupts several key mitotic events:

-

Inhibition of Histone H3 Phosphorylation: GSK1070916 potently inhibits the phosphorylation of Histone H3 at serine 10, a specific substrate of Aurora B kinase.[1][3] This event is crucial for chromosome condensation and segregation.

-

Disruption of the Spindle Assembly Checkpoint (SAC): Aurora B is a key component of the chromosomal passenger complex (CPC), which is essential for the proper attachment of microtubules to kinetochores and for the activation of the SAC. By inhibiting Aurora B, GSK1070916 leads to improper chromosome alignment and segregation.[9]

-

Induction of Polyploidy and Apoptosis: Unlike many mitotic inhibitors that cause a cell cycle arrest in mitosis, treatment with GSK1070916 leads to a failure of cytokinesis.[1] This results in cells becoming polyploid, which ultimately triggers apoptosis.[1]

A distinguishing feature of GSK1070916 is its extremely slow dissociation from Aurora B and C, with a reported dissociation half-life of >480 minutes for Aurora B.[6][8] This prolonged target engagement likely contributes to its potent and sustained cellular activity.[8]

Caption: Mechanism of action of GSK1070916.

Biological Activity and Potency

GSK1070916 demonstrates potent inhibitory activity against Aurora B and C kinases, with significantly lower potency against Aurora A. This selectivity is a key feature of its pharmacological profile.

| Target | IC50 | Ki | Source |

| Aurora B | 3.5 nM | 0.38 nM | [3][6] |

| Aurora C | 6.5 nM | 1.5 nM | [3][6] |

| Aurora A | >100-fold higher than Aurora B/C | 490 nM | [3][6] |

In cellular assays, GSK1070916 effectively inhibits the proliferation of a wide array of human cancer cell lines, with EC50 values typically in the low nanomolar range (<10 nM in over 100 cell lines).[1][3] This broad-spectrum anti-proliferative activity has been observed in cell lines derived from various tumor types, including breast, colon, and lung cancer, as well as leukemia.[1]

Experimental Protocols

In Vitro Cellular Proliferation Assay

This protocol outlines a common method to assess the anti-proliferative effects of GSK1070916 on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

GSK1070916 (dissolved in DMSO)

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and incubate overnight.

-

Prepare serial dilutions of GSK1070916 in complete growth medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.

-

Remove the overnight medium from the cells and add the medium containing the various concentrations of GSK1070916. Include a vehicle control (DMSO only).

-

Incubate the plates for 72 hours (or a desired time point) at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, allow the plate to equilibrate to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the EC50 value.

Sources

- 1. adooq.com [adooq.com]

- 2. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleck.co.jp [selleck.co.jp]

- 4. researchgate.net [researchgate.net]

- 5. GSK1070916 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. selleckchem.com [selleckchem.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. Gsk-1070916 | C30H33N7O | CID 46885626 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Phenylsulfonylindole-5-boronic acid: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-Phenylsulfonylindole-5-boronic acid, a key building block in modern medicinal chemistry. We will delve into its synthesis, detailed analytical characterization, and its critical role in the development of novel therapeutics, providing researchers, scientists, and drug development professionals with actionable insights and detailed protocols.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a bifunctional reagent of significant interest in the pharmaceutical and biotechnology sectors. Its structure, featuring a phenylsulfonyl-protected indole core and a versatile boronic acid moiety, makes it an invaluable synthon for the construction of complex molecular architectures. The indole scaffold is a privileged structure found in a vast array of biologically active natural products and synthetic drugs. The phenylsulfonyl group serves as a robust protecting group for the indole nitrogen, enhancing its stability and modulating its electronic properties. Crucially, the boronic acid functionality at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the facile formation of carbon-carbon bonds.[1] This capability allows for the introduction of a wide range of substituents at this position, a key strategy in structure-activity relationship (SAR) studies for optimizing the efficacy and pharmacokinetic profiles of drug candidates.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₂BNO₄S |

| Molecular Weight | 301.13 g/mol |

| CAS Number | 480438-51-5 |

| Appearance | Off-white to white solid |

| Purity | Typically ≥95% |

| Storage | 2-8°C, under inert gas |

Synthesis of this compound via Miyaura Borylation

The most common and efficient method for the synthesis of this compound is the Miyaura borylation of the corresponding aryl halide, 5-bromo-1-(phenylsulfonyl)indole. This palladium-catalyzed reaction involves the conversion of the carbon-bromine bond to a carbon-boron bond using a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[3] The resulting boronate ester is then hydrolyzed to the desired boronic acid.

Rationale Behind the Experimental Choices

The selection of the catalyst, ligand, base, and solvent is critical for a successful Miyaura borylation. A palladium catalyst, such as Pd(OAc)₂ or PdCl₂(dppf), is essential for the catalytic cycle. The ligand, often a phosphine ligand like SPhos, stabilizes the palladium complex and facilitates the reaction. A weak base, such as potassium acetate (KOAc), is used to activate the diboron reagent without promoting premature Suzuki-Miyaura cross-coupling of the product.[3] A polar aprotic solvent like dioxane or DMF is typically employed to dissolve the reactants and facilitate the reaction.

Detailed Experimental Protocol for Synthesis

Step 1: Preparation of 1-(Phenylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-1-(phenylsulfonyl)indole (1.0 equiv.), bis(pinacolato)diboron (1.2 equiv.), and potassium acetate (2.5 equiv.).

-

Add anhydrous 1,4-dioxane to the flask.

-

In a separate flask, prepare the catalyst solution by dissolving [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv.) in anhydrous 1,4-dioxane.

-

Add the catalyst solution to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(phenylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole as a solid.

Step 2: Hydrolysis to this compound

-

Dissolve the purified pinacol ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.

-

Add a mild acid, such as aqueous HCl or an ion-exchange resin, to the solution.

-

Stir the mixture at room temperature for 2-4 hours.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Analytical Characterization

Thorough analytical characterization is paramount to confirm the identity, purity, and structural integrity of this compound. The following techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Phenylsulfonyl Ar-H | 7.40-7.90 |

| Indole Ar-H | 6.90-7.70 | |

| B(OH)₂ | Broad singlet, variable | |

| ¹³C | Phenylsulfonyl Ar-C | 126.0-142.0 |

| Indole Ar-C | 100.0-148.0 | |

| C-B bond | Broad, often not observed |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the compound. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques. The expected molecular ion peak [M]⁺ or [M+H]⁺ would correspond to the calculated molecular weight.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid), is typically used. The purity is determined by the area percentage of the main peak in the chromatogram.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions to synthesize 5-aryl or 5-heteroaryl substituted 1-phenylsulfonylindoles. These products are often key intermediates in the synthesis of biologically active molecules.[1]

Mechanism of the Suzuki-Miyaura Reaction

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X).

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the new C-C bond.

Detailed Experimental Protocol for a Typical Suzuki-Miyaura Coupling

-

In a reaction vial, combine this compound (1.0 equiv.), the desired aryl or heteroaryl halide (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).

-

In a separate vial, prepare the catalyst solution by dissolving a palladium catalyst, for example, Palladium(II) acetate (Pd(OAc)₂) (0.01-0.05 equiv.) and a suitable ligand like SPhos (0.02-0.10 equiv.) in a solvent mixture (e.g., water:acetonitrile 1:4).[2]

-

Add the catalyst solution to the reaction vial containing the solids.

-

Seal the vial and stir the mixture at an elevated temperature (e.g., 80-100 °C) for 2-18 hours. The reaction can also be performed using microwave irradiation to reduce reaction times.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-substituted indole derivative.

Table 3: Representative Examples of Suzuki-Miyaura Coupling Partners

| Aryl/Heteroaryl Halide | Expected Product | Potential Therapeutic Area |

| 4-Bromopyridine | 1-Phenylsulfonyl-5-(pyridin-4-yl)indole | CNS disorders, Oncology |

| 1-Bromo-4-fluorobenzene | 5-(4-Fluorophenyl)-1-phenylsulfonylindole | Anti-inflammatory, Antiviral |

| 2-Bromothiophene | 1-Phenylsulfonyl-5-(thiophen-2-yl)indole | Antibacterial, Antifungal |

Safety and Handling

Boronic acids are generally considered to be of low toxicity. However, as with all chemicals, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place, away from moisture and strong oxidizing agents.

Conclusion

This compound is a highly valuable and versatile building block in the arsenal of the medicinal chemist. Its robust structure and the reactivity of the boronic acid moiety allow for the efficient synthesis of a diverse range of 5-substituted indole derivatives. The protocols and insights provided in this guide are intended to empower researchers in their quest for novel and effective therapeutics.

References

-

Supporting Information - Wiley-VCH. (n.d.). Retrieved from [Link]

-

Indolylboronic Acids: Preparation and Applications. (2019). Molecules, 24(19), 3523. MDPI. Retrieved from [Link]

-

Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

(1-(Phenylsulfonyl)-1H-indol-5-yl)boronic acid. (n.d.). MySkinRecipes. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 1-Phenylsulfonylindole-5-boronic acid

Introduction

1-Phenylsulfonylindole-5-boronic acid is a bifunctional organic compound featuring an indole core, a phenylsulfonyl protecting group at the nitrogen, and a boronic acid moiety at the 5-position. Its molecular formula is C₁₄H₁₂BNO₄S, and it has a molecular weight of approximately 301.13 g/mol . This compound is a valuable intermediate in medicinal chemistry and drug discovery, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, enabling the synthesis of complex, biologically active indole derivatives. A thorough spectroscopic characterization is paramount to confirm its identity, purity, and stability before its use in subsequent synthetic steps.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound. A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a complete picture of the proton and carbon framework, as well as the chemical environment of the boron atom.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the molecule. These predictions are derived from established principles of NMR spectroscopy and analysis of structurally similar compounds.[1] The numbering scheme used for assignment is provided in the accompanying figure.

Figure 1. Chemical structure and atom numbering scheme for this compound.